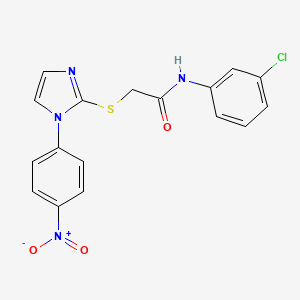

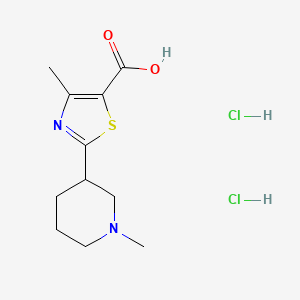

![molecular formula C9H8ClF4NO2 B2735469 2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride CAS No. 2378501-29-0](/img/structure/B2735469.png)

2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride” is a derivative of Glycine . It is a compound that contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 4-(Trifluoromethyl)phenylacetic acid undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of 2-amino-4-(2-fluoro-3-(trifluoromethyl)phenyl)-9-methoxy-1,4,5,6-tetrahydrobenzo[h]quinazolin-3-ium chloride has been reported .Chemical Reactions Analysis

4-(Trifluoromethyl)phenylacetic acid undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol . Additionally, 2-(Trifluoromethyl)phenylboronic acid has been used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 2-(Trifluoromethyl)phenylacetic acid has a molecular weight of 204.146 Da and a monoisotopic mass of 204.039810 Da . The compound “2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride” has a molecular weight of 255.62 g/mol .Scientific Research Applications

Amino Acid Derivative

This compound is a derivative of glycine . Glycine is the simplest amino acid and serves as a building block for proteins. As a derivative, this compound could potentially be used in research related to protein synthesis and function.

Ergogenic Supplements

Amino acids and their derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Intermediate for Synthesis

This compound can serve as a useful intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis(benzamides) . These compounds have potential applications in the development of new antimicrobial agents.

Preparation of N,N-diethyl[(α,α,α-triuoro-m-tolyl)]acetamide (DM156)

3-(Trifluoromethyl)phenylacetic acid, a closely related compound, was used in the preparation of DM156 . This suggests that “2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride” could potentially be used in similar chemical syntheses.

Impurity in Drug Production

N-Nitrosamines can form as impurities in the process of chemical drug production . While this compound is not a N-Nitrosamine, it could potentially form as an impurity in similar processes. Understanding these impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.

Inertial Measurement/Navigation Unit

While this is not a direct application of the compound, the term “EN300” is also used to refer to a Precision Fiber Optic Inertial Measurement/Navigation Unit . This unit is used in applications where GPS is unavailable or denied .

Safety and Hazards

properties

IUPAC Name |

2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2.ClH/c10-6-2-1-4(7(14)8(15)16)3-5(6)9(11,12)13;/h1-3,7H,14H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQGKROOJOAAOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)C(F)(F)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

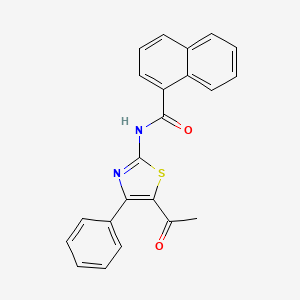

![3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2735386.png)

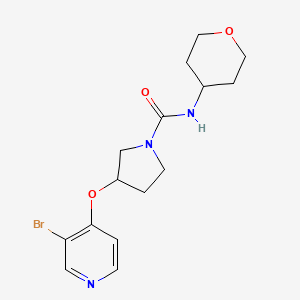

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid](/img/structure/B2735389.png)

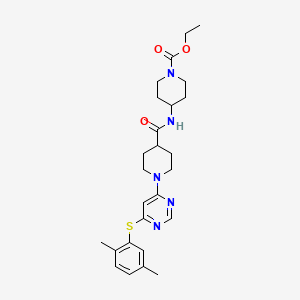

![1-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2735390.png)

![2-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2735395.png)

![1-[2-[5-(4-Chlorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2735404.png)